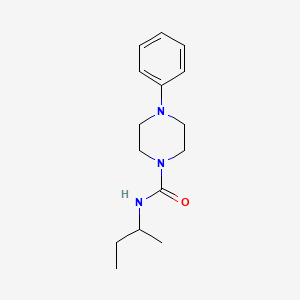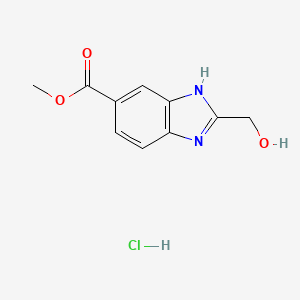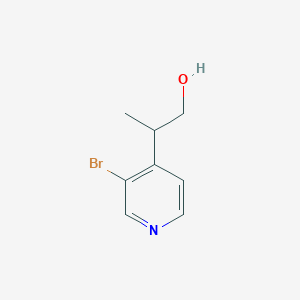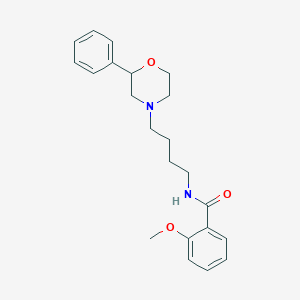
N-(Methylpropyl)(4-phenylpiperazinyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(Methylpropyl)(4-phenylpiperazinyl)formamide is not directly mentioned in the provided papers. However, the papers do discuss related formamide derivatives and their properties, which can provide insights into the chemical behavior of similar compounds. For instance, the metabolic disposition of N-(1-methyl-3,3-diphenylpropyl) formamide was studied in rats, indicating that formamide derivatives can undergo metabolic transformations to produce water-soluble metabolites . Another study synthesized formamide derivatives with herbicidal activity potential, although the compounds showed no herbicidal activities at the tested concentration . These studies suggest that formamide derivatives are an active area of research with diverse potential applications and behaviors.
Synthesis Analysis
The synthesis of related formamide derivatives involves multi-step chemical reactions. For example, the synthesis of S-linked conjugates of N-(1-methyl-3,3-diphenylpropyl)isocyanate, a metabolite of a formamide derivative, was achieved by reacting the corresponding amine with trichloromethyl chloroformate to yield the isocyanate, which was then reacted with glutathione or N-acetylcysteine . Another study involved the use of 2-(2-nitrophenyl)acetonitrile as a starting material to design and synthesize novel formamide derivatives . These examples demonstrate the complexity and specificity of synthetic routes for formamide derivatives.
Molecular Structure Analysis
The molecular structure of formamide derivatives is characterized using various analytical techniques. In the studies provided, techniques such as liquid chromatography-mass spectrometry (LC-MS), fast atom bombardment mass spectrometry (FAB-MS), 1H NMR, MS, and elemental analysis were employed to confirm the structures of synthesized compounds . These methods are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Formamide derivatives can participate in various chemical reactions. The metabolic study of N-(1-methyl-3,3-diphenylpropyl) formamide in rats revealed that the compound can form S-linked conjugates with cysteine and glutathione, which release the isocyanate under basic conditions . This indicates that formamide derivatives can be reactive under physiological conditions, leading to the formation of metabolites with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of formamide derivatives are influenced by their molecular structure. While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of related compounds. For instance, the lack of herbicidal activity in synthesized formamide derivatives suggests that their biological activity can be highly specific and dependent on their chemical structure . Additionally, the stability of S-linked conjugates under acidic conditions and their reactivity under basic conditions highlight the importance of pH in determining the chemical behavior of formamide derivatives .
Wissenschaftliche Forschungsanwendungen
N-Formylation of Amines
N-formylation of amines is a key process in organic synthesis, enabling the formation of formamides, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. A notable method involves the aerobic oxidation of methanol over supported gold nanoparticles, presenting a highly efficient pathway to achieve formamide selectivity of 90%. This process generates methyl formate in situ, which then reacts with amines to produce the desired formamides (Ishida & Haruta, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Research has explored the synthesis of various N-1-substituted-5-aminopyrazoles, including derivatives with the N-1-phenyl group, utilizing novel Vilsmeier agents synthesized from formamide. This method highlights the versatility of formamides in synthesizing pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine derivatives, showcasing the potential for creating new compounds for potential pharmaceutical applications (Chang et al., 2013).
Chemistry and Biological Activity of Formamidine Pesticides
The formamidines represent a unique class of acaricide-insecticides with novel modes of action. While not directly linked to N-(Methylpropyl)(4-phenylpiperazinyl)formamide, understanding the broader category of formamidines, such as chlordimeform and amitraz, reveals the importance of formamide derivatives in developing pesticides. These compounds exhibit a wide range of biological activities and have specific toxicological profiles against pests while generally being safe for non-target species (Hollingworth, 1976).
Development of Thermoplastic Starch Plasticizers
Research into bio-based plasticizers for thermoplastic starch (TPS) has identified N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide as promising candidates. These compounds, due to their ability to form hydrogen bonds with starch, facilitate the disruption of starch granules, resulting in homogenous materials with improved mechanical properties and water resistance. This application demonstrates the potential of formamide derivatives in the development of sustainable materials (Dai et al., 2010).
Conformational Analysis in Model Peptides
The study of formamide and its derivatives' stable conformations provides insights into peptide chemistry. Computational analysis using the EPEN/2-model reveals the impact of formamide derivatives on the stable conformations of model peptides, aligning with experimental results in unpolar solvents. This research underscores the relevance of formamide derivatives in understanding peptide structure and dynamics (Walther, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWSDFBDOFSRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)


![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

